molecular formula C11H13NO B116218 CYCLOPENTYL 2-PYRIDYL KETONE CAS No. 157592-43-3

CYCLOPENTYL 2-PYRIDYL KETONE

Cat. No.: B116218
CAS No.: 157592-43-3
M. Wt: 175.23 g/mol
InChI Key: STBHDACSUPGHPA-UHFFFAOYSA-N
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Description

CYCLOPENTYL 2-PYRIDYL KETONE is a heterocyclic compound belonging to the pyridine family. It is a yellow crystalline solid used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL 2-PYRIDYL KETONE can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as alkynes or alkenes, in a [4 + 2] cycloaddition reaction . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL 2-PYRIDYL KETONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

CYCLOPENTYL 2-PYRIDYL KETONE is a versatile compound with numerous applications in scientific research. It is used in:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Drug Discovery: As a reference standard and intermediate in the development of new pharmaceuticals.

    Catalyst Development: As a ligand in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of CYCLOPENTYL 2-PYRIDYL KETONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

CYCLOPENTYL 2-PYRIDYL KETONE can be compared with other similar compounds, such as:

  • Cyclopentyl(pyridin-2-yl)methanone
  • Cyclopentyl-2-pyridyl ketone
  • Methanone, cyclopentyl-2-pyridinyl-

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific combination of the cyclopentane and pyridine moieties, which confer distinct chemical and physical properties.

Biological Activity

Cyclopentyl 2-pyridyl ketone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness as a menin inhibitor, which is crucial in the treatment of MLL (mixed lineage leukemia). The compound binds to menin with a dissociation constant (Kd) of approximately 10 nM, demonstrating sub-micromolar cellular activity against MLL leukemia cell lines .

Table 1: Binding Affinity and Cellular Activity

CompoundKd (nM)IC50 (µM)Cell Line
This compound~100.3MV4;11
Compound 392.70.3MV4;11

The introduction of hydrophobic groups on the nitrogen atom significantly enhances the binding affinity and cellular activity, indicating the importance of structural modifications for improving therapeutic efficacy .

Immunomodulatory Effects

Cyclopentyl derivatives have shown promise in modulating immune responses. Specifically, pyridine-4-yl derivatives, including those related to cyclopentyl structures, have been noted for their potential in treating autoimmune diseases and conditions associated with an activated immune system. These include rheumatoid arthritis, multiple sclerosis, and various cancers .

Antiviral Activity

Another area of investigation is the antiviral activity of cyclopentyl compounds. Cyclopentenyl nucleosides have demonstrated efficacy against orthopox viruses, including smallpox. The antiviral mechanism involves inhibiting viral replication processes, showcasing the potential for cyclopentyl derivatives in antiviral drug development .

Study on Antitumor Efficacy

A comprehensive study evaluated several cyclopentyl derivatives for their antitumor effects against various cancer cell lines. The results indicated that compounds with cyclopentyl substitutions exhibited enhanced cytotoxicity compared to their non-cyclopentyl counterparts. For instance, cyclopentyl-2-pyridyl ketone showed improved activity against drug-resistant cancer cell lines .

Immunomodulation in Autoimmune Diseases

In another case study focusing on autoimmune diseases, cyclopentyl derivatives were tested for their ability to modulate immune responses in preclinical models. The results suggested that these compounds could reduce inflammation and improve clinical outcomes in models of rheumatoid arthritis and lupus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the pyridine ring or the cyclopentyl group can significantly impact its pharmacological properties:

Table 2: Structure-Activity Relationship

ModificationEffect on Activity
Methyl substitutionIncreased binding affinity
Electron-withdrawing groupsEnhanced cellular potency
Hydrophobic substitutionsImproved antitumor efficacy

These findings underline the importance of SAR studies in optimizing the biological activity of cyclopentyl derivatives.

Properties

IUPAC Name

cyclopentyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBHDACSUPGHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624736
Record name Cyclopentyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157592-43-3
Record name Cyclopentyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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